molecular formula C14H12FN3O3 B11469444 3-([4-(4-Fluorophenyl)-5-methyl-2H-pyrazol-3-yl]carbamoyl)prop-2-enoic acid

3-([4-(4-Fluorophenyl)-5-methyl-2H-pyrazol-3-yl]carbamoyl)prop-2-enoic acid

Cat. No.: B11469444
M. Wt: 289.26 g/mol
InChI Key: JIHSWQXCGXRSLE-VOTSOKGWSA-N
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Description

(2E)-3-{[4-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]CARBAMOYL}PROP-2-ENOIC ACID is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a methyl-substituted pyrazole ring, and a carbamoyl-prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{[4-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]CARBAMOYL}PROP-2-ENOIC ACID typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with 3-methyl-1H-pyrazole-5-carboxylic acid, followed by the introduction of the carbamoyl group and subsequent formation of the prop-2-enoic acid moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the production process. Additionally, purification methods like crystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{[4-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]CARBAMOYL}PROP-2-ENOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, resulting in a diverse array of derivatives.

Scientific Research Applications

(2E)-3-{[4-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]CARBAMOYL}PROP-2-ENOIC ACID has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical properties.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-{[4-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]CARBAMOYL}PROP-2-ENOIC ACID involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the observed effects. Detailed studies on its binding affinity and specificity are crucial for understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-{[4-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]CARBAMOYL}PROP-2-ENOIC ACID
  • (2E)-3-{[4-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]CARBAMOYL}PROP-2-ENOIC ACID
  • (2E)-3-{[4-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]CARBAMOYL}PROP-2-ENOIC ACID

Uniqueness

The uniqueness of (2E)-3-{[4-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]CARBAMOYL}PROP-2-ENOIC ACID lies in its fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H12FN3O3

Molecular Weight

289.26 g/mol

IUPAC Name

(E)-4-[[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C14H12FN3O3/c1-8-13(9-2-4-10(15)5-3-9)14(18-17-8)16-11(19)6-7-12(20)21/h2-7H,1H3,(H,20,21)(H2,16,17,18,19)/b7-6+

InChI Key

JIHSWQXCGXRSLE-VOTSOKGWSA-N

Isomeric SMILES

CC1=C(C(=NN1)NC(=O)/C=C/C(=O)O)C2=CC=C(C=C2)F

Canonical SMILES

CC1=C(C(=NN1)NC(=O)C=CC(=O)O)C2=CC=C(C=C2)F

Origin of Product

United States

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